molecular formula C26H20O6S B11418940 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,5-dimethyl-1-benzofuran-2-carboxylate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,5-dimethyl-1-benzofuran-2-carboxylate

Cat. No.: B11418940
M. Wt: 460.5 g/mol
InChI Key: USYKCZSBZJGWDC-UHFFFAOYSA-N
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Description

“7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE” is a complex organic compound that belongs to the class of benzoxathiol and benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the benzoxathiol core: This can be achieved through cyclization reactions involving thiol and carbonyl compounds.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Formation of the benzofuran ring: This can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

Industry

In the materials science field, the compound may be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of “7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol derivatives: Known for their diverse biological activities.

    Benzofuran derivatives: Often exhibit significant pharmacological properties.

Uniqueness

The unique combination of benzoxathiol and benzofuran moieties in the compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H20O6S

Molecular Weight

460.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,5-dimethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C26H20O6S/c1-4-29-17-8-6-16(7-9-17)20-12-18(13-22-24(20)32-26(28)33-22)30-25(27)23-15(3)19-11-14(2)5-10-21(19)31-23/h5-13H,4H2,1-3H3

InChI Key

USYKCZSBZJGWDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=C(C5=C(O4)C=CC(=C5)C)C)SC(=O)O3

Origin of Product

United States

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